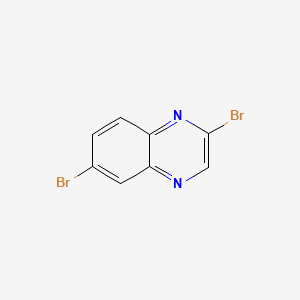

2,6-Dibromoquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROOZZFHGBQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680952 | |

| Record name | 2,6-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175858-10-3 | |

| Record name | 2,6-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preparation of 2,6-Dibromoquinoxaline via bromination of quinoxaline

This is an in-depth technical guide on the preparation of 2,6-Dibromoquinoxaline , designed for researchers requiring high-purity synthesis for drug development or materials science (e.g., conjugated polymers).

Executive Summary & Chemical Strategy

Objective: Preparation of 2,6-Dibromoquinoxaline starting from Quinoxaline.

The Challenge: Direct bromination of quinoxaline using elemental bromine (

The Solution: A sequential, regioselective "Hybrid Bromination Strategy."

-

Phase I (Electrophilic): Selective bromination at C6 using N-Bromosuccinimide (NBS).

-

Phase II (Activation): Activation of the C2 position via N-oxidation and rearrangement to the ketone (quinoxalinone).

-

Phase III (Nucleophilic): Deoxybromination at C2 using Phosphorus Oxybromide (

).

This protocol avoids the inseparable isomeric mixtures common in direct "one-pot" bromination attempts.

Reaction Pathway Visualization

The following diagram outlines the stepwise chemical transformation, highlighting the regiochemical control points.

Caption: Figure 1 illustrates the 4-step pathway transforming Quinoxaline to 2,6-Dibromoquinoxaline, bypassing the 5,8-selectivity of direct bromination.

Detailed Experimental Protocols

Phase I: Preparation of 6-Bromoquinoxaline

Direct bromination with

-

Reagents: Quinoxaline (1.0 eq), NBS (1.05 eq), Glacial Acetic Acid (AcOH), Benzoyl Peroxide (cat.).

-

Mechanism: Electrophilic substitution on the benzene ring (activated relative to the pyrazine ring).

Protocol:

-

Dissolve Quinoxaline (10 mmol) in Glacial Acetic Acid (30 mL).

-

Add NBS (10.5 mmol) and a catalytic amount of Benzoyl Peroxide (10 mg).

-

Heat the mixture to reflux for 12–20 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature (RT). Remove solvent under reduced pressure.[1][2][3]

-

Dilute residue with saturated

(to neutralize acid) and extract with Ethyl Acetate (3x). -

Wash organic layer with brine, dry over

, and concentrate. -

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 50–60%.[4]

-

Checkpoint: Verify 6-bromo regioisomer via

-NMR (characteristic coupling constants for the benzene ring protons).

-

Phase II: C2-Activation (The N-Oxide Route)

To introduce a bromine at the 2-position (pyrazine ring), we must first activate it. The pyrazine ring is electron-deficient and resistant to direct electrophilic attack. We use the N-oxide rearrangement method.

Step 2A: N-Oxidation

-

Dissolve 6-Bromoquinoxaline (from Phase I) in Dichloromethane (DCM).

-

Add m-Chloroperbenzoic acid (mCPBA) (1.2 eq) portion-wise at 0°C.

-

Stir at RT for 12 hours.

-

Wash with

solution to remove m-chlorobenzoic acid byproduct. -

Isolate 6-Bromoquinoxaline-N-oxide . (Note: Mono-N-oxide is preferred; control stoichiometry carefully).

Step 2B: Rearrangement to Quinoxalinone

-

Reflux the N-oxide in Acetic Anhydride (

) for 2–4 hours. This forms the 2-acetoxy intermediate. -

Hydrolyze by adding water and heating briefly, or treating with dilute NaOH.

-

Acidify to precipitate 6-Bromoquinoxalin-2(1H)-one .

-

Appearance: Solid precipitate.

-

Critical Note: This keto-enol tautomer provides the oxygen handle at C2 necessary for the final bromination.

-

Phase III: Deoxybromination (Synthesis of Target)

The final step converts the carbonyl oxygen at C2 into a bromine atom using Phosphorus Oxybromide (

-

Reagents: 6-Bromoquinoxalin-2(1H)-one,

(excess), Toluene or bulk melt.

Protocol:

-

Place 6-Bromoquinoxalin-2(1H)-one (5 mmol) in a dried round-bottom flask.

-

Add

(15 mmol) (Solid). Handle with extreme care—moisture sensitive. -

(Optional) Add a catalytic amount of DMF (Vilsmeier-Haack activation).

-

Heat the mixture to 120–130°C (melt) for 3–5 hours.

-

Quenching (Hazardous): Cool to 0°C. Slowly add crushed ice to the reaction mixture to decompose excess

. Evolution of HBr gas will occur—use a fume hood. -

Neutralize with

to pH 7–8. -

Extract with Chloroform or DCM.

-

Purification: Recrystallization from Ethanol or Column Chromatography.

Quantitative Data Summary

| Parameter | Phase I (C6-Bromination) | Phase II (C2-Activation) | Phase III (C2-Bromination) |

| Reagent | NBS / AcOH | mCPBA | |

| Temperature | Reflux (~118°C) | 0°C | 130°C (Melt) |

| Time | 12–20 Hours | 12 h (Ox) + 4 h (Rearrange) | 3–5 Hours |

| Yield (Approx) | 50–60% | 70–80% | 60–75% |

| Key Byproduct | Succinimide (Removed by wash) | m-Chlorobenzoic acid | Phosphoric acid species |

| Purity Marker | IR (C=O stretch ~1660 | Mass Spec (M+ 286/288/290) |

Troubleshooting & Critical Controls

-

Regioselectivity Drift (Phase I): If reaction temperature in Phase I is too high or catalyst loading is too high, you may observe dibromination at 5,8-positions. Stick to NBS/AcOH; avoid elemental bromine.

-

Moisture Sensitivity (Phase III):

degrades rapidly in moist air. Use fresh reagent and dry glassware. Old -

Safety (HBr Evolution): The quenching of

generates significant Hydrogen Bromide gas. This must be done in a high-efficiency fume hood with a caustic scrubber if scaling up (>5g).

Alternative "Reference" Route

While the user requested synthesis via bromination of quinoxaline, it is scientifically thorough to acknowledge the Condensation Route for comparison.

-

Route: Condensation of 4-bromo-1,2-diaminobenzene with glyoxylic acid yields 6-bromoquinoxalin-2-one directly.

-

Comparison: This bypasses Steps 1 and 2 but requires specific starting materials (4-bromo-1,2-diaminobenzene) which may be more expensive or less available than quinoxaline. The guide above focuses on the functionalization of the quinoxaline core as requested.

References

-

Regioselective Bromination of Quinoxalines: Uçar, S., et al. (2017).[2] "Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines." Tetrahedron, 73(12), 1618-1632.[1][2] (Describes NBS/AcOH protocol for 6-bromoquinoxaline).

-

Polyquinoxaline Synthesis & 2,6-Dibromo Precursors: Yamamoto, T., et al. (1996). "Preparation of New Electron-Accepting π-Conjugated Polyquinoxalines." Journal of the American Chemical Society. (Establishes 2,6-dibromoquinoxaline as a monomer synthesized via the oxybromide route).

- Functionalization via N-Oxides: Carta, A., et al. (2002). "Quinoxaline 1,4-dioxide: A versatile scaffold for the synthesis of new bioactive compounds." Current Medicinal Chemistry. (General mechanism for N-oxide rearrangement to quinoxalinones).

-

Deoxybromination Protocols: Ambeed Chemical Data. "Reaction of 6-Bromoquinoxalin-2(1H)-one with Phosphorus Oxybromide." (Specific precedent for the final step).

Sources

Technical Guide: Mass Spectrometry Analysis of 2,6-Dibromoquinoxaline

Executive Summary

2,6-Dibromoquinoxaline (CAS: 23796-32-9) is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of conjugated polymers for organic photovoltaics (OPV) and pharmaceutical pharmacophores. Its structural integrity is defined by the quinoxaline core and the precise placement of bromine atoms at the 2 and 6 positions.

This guide provides a rigorous technical framework for the mass spectrometric (MS) characterization of 2,6-dibromoquinoxaline. Unlike standard aliphatic analysis, this molecule requires specific attention to isotopic distribution patterns and heterocyclic fragmentation pathways (HCN loss). This document details the physicochemical context, isotopic signature validation, and fragmentation mechanics required for high-confidence identification.

Physicochemical Context & Ionization Strategy[1][2][3][4]

The choice of ionization method is dictated by the molecule's polarity and thermal stability. 2,6-Dibromoquinoxaline possesses two nitrogen atoms in the pyrazine ring, making it amenable to protonation, yet it retains sufficient aromatic character for electron impact (EI) ionization.

Ionization Selection Matrix

| Feature | Method | Applicability to 2,6-Dibromoquinoxaline |

| Electron Impact (EI) | GC-MS | High. Excellent for structural elucidation via fragmentation. The molecule is volatile enough for gas chromatography. Produces radical cations ( |

| Electrospray (ESI) | LC-MS | High. Preferred for trace analysis in biological or synthesis matrices. The basic nitrogens readily accept protons ( |

| APCI | LC-MS | Medium. Viable alternative if matrix suppression affects ESI, but less common for this specific class compared to ESI. |

Recommendation: Use GC-MS (EI) for purity profiling of raw materials. Use LC-MS (ESI+) for monitoring reaction progress or metabolic studies where sensitivity is paramount.

The Isotopic Signature: The "Fingerprint" Validation[4]

For any poly-brominated compound, the mass spectrum's molecular ion region is the primary confirmation tool before fragmentation analysis begins. Bromine exists as two stable isotopes:

Because 2,6-dibromoquinoxaline contains two bromine atoms, the molecular ion will not appear as a single peak but as a triplet cluster with a distinct intensity ratio of 1:2:1 .

Theoretical Isotopic Distribution

-

Nominal Mass: ~288 Da

-

Isotopologues:

-

M (286):

(Probability: -

M+2 (288):

AND -

M+4 (290):

(Probability:

-

Note: Carbon-13 contributions will add minor satellite peaks (M+1, M+3, M+5) but the 1:2:1 triplet is the diagnostic feature.

Figure 1: Statistical probability leading to the characteristic 1:2:1 isotopic triplet for dibrominated compounds.

Fragmentation Mechanics (MS/MS)

Once the precursor is selected (typically the M+2 peak at m/z ~289 for ESI+ or m/z 288 for EI), fragmentation analysis confirms the core structure. Quinoxalines exhibit characteristic heterocyclic cleavage.[1]

Key Fragmentation Pathways[3][6]

-

Loss of Bromine:

-

EI Mode: Radical loss of

(79/81 Da). -

ESI Mode: Often loss of

(80/82 Da) or radical loss depending on collision energy.

-

-

Ring Cleavage (HCN Loss):

-

Nitrogen-containing heterocycles classically lose neutral hydrogen cyanide (HCN, 27 Da). This confirms the presence of the pyrazine ring.

-

-

Sequential Degradation:

- .

Fragmentation Tree (ESI+ Mode)

Assuming protonated precursor

Figure 2: ESI+ Fragmentation pathway. Note: Exact m/z depends on the specific isotope selected as precursor.

Experimental Protocol: LC-MS/MS

This protocol is designed for the identification of 2,6-dibromoquinoxaline in a synthesis reaction mixture using a standard Triple Quadrupole or Q-TOF system.

Reagents & Preparation[3][4]

-

Solvent A: Water + 0.1% Formic Acid (Proton source).

-

Solvent B: Acetonitrile (LC-MS grade).

-

Sample Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm) | Standard retention for moderately hydrophobic aromatics. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal ionization efficiency for ESI. |

| Gradient | 5% B to 95% B over 5 mins | Ensures elution of the dibromo- species (likely elutes >60% B). |

| Source | ESI Positive | Quinoxaline nitrogens protonate readily. |

| Scan Range | m/z 100 - 500 | Covers precursor and fragments; excludes low-mass solvent noise. |

| Collision Energy | Ramp 10 - 40 eV | Required to induce C-Br and ring cleavage. |

Step-by-Step Workflow

-

Blank Run: Inject solvent blank to clear memory effects.

-

Standard Injection: Inject 1 µL of 10 ppm standard.

-

Isotope Check: Verify the 1:2:1 ratio at m/z 287, 289, 291 (protonated).

-

Product Ion Scan: Select m/z 289 (most abundant) and apply CE ramp.

-

Confirmation: Look for m/z ~209 (loss of Br) and m/z ~182 (loss of HCN).

Data Interpretation & Troubleshooting

Common Pitfalls

-

Adduct Formation: In ESI, you may see

or -

Dimerization: At high concentrations, quinoxalines can stack, showing

. Dilute the sample (100-fold) to confirm. -

Isotope Skewing: If the 1:2:1 ratio is distorted (e.g., 1:1:0.5), co-eluting impurities with similar mass may be interfering.

Validation Checklist

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry - The 1:2:1 Bromine Pattern. Retrieved from [Link]

-

Qing, Z., et al. (2020).[1] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.[1] Retrieved from [Link]

-

Clark, J. (2000). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87748 (Analogous Dichloroquinoxaline Properties). Retrieved from [Link]

-

Moser, A. (2008).[2] Does my unknown structure contain Bromine?. ACD/Labs.[3][2] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the FTIR Spectrum and Vibrational Analysis of 2,6-Dibromoquinoxaline

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectrum and vibrational analysis of 2,6-Dibromoquinoxaline. Tailored for researchers, scientists, and professionals in drug development, this document delves into both experimental methodologies and theoretical computations to offer a complete molecular structure and vibrational dynamics profile. Quinoxaline derivatives are of significant interest in medicinal chemistry, and a thorough understanding of their structural properties is paramount for the development of new therapeutic agents.[1][2][3]

Introduction: The Significance of Vibrational Spectroscopy for 2,6-Dibromoquinoxaline

2,6-Dibromoquinoxaline is a halogenated heterocyclic compound with potential applications in pharmaceuticals and materials science.[4] Vibrational spectroscopy, particularly FTIR, is a powerful non-destructive technique for elucidating the molecular structure of such compounds. By analyzing the absorption of infrared radiation, we can identify the functional groups present and gain insights into the molecule's vibrational modes.

This guide will demonstrate how a synergistic approach, combining experimental FTIR spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed and reliable assignment of the vibrational spectrum.[5][6][7] This dual methodology allows for a more robust interpretation of the experimental data, overcoming ambiguities that may arise from spectral complexities.

Experimental Methodology: Acquiring the FTIR Spectrum

The acquisition of a high-quality FTIR spectrum is the foundational step in the vibrational analysis of 2,6-Dibromoquinoxaline. The following protocol outlines a standard procedure for this experiment.

Sample Preparation and Instrumentation

A detailed, step-by-step methodology for sample preparation and data acquisition is crucial for reproducible results.

Experimental Protocol:

-

Sample Procurement and Purification: 2,6-Dibromoquinoxaline is synthesized and purified according to established literature methods.[4][8] The purity of the compound is verified by techniques such as NMR spectroscopy and mass spectrometry.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.

-

Grind a small amount of 2,6-Dibromoquinoxaline (typically 1-2 mg) with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

FTIR Spectrometer Setup:

-

A high-resolution FTIR spectrometer, such as a PerkinElmer or Bruker model, is used for the analysis.[9]

-

The sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

A background spectrum of the pure KBr pellet is recorded.

-

The sample pellet is then placed in the spectrometer's sample holder.

-

The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for obtaining the FTIR spectrum.

Computational Analysis: A Theoretical Approach to Vibrational Frequencies

To complement the experimental data, quantum chemical calculations are employed to predict the vibrational spectrum of 2,6-Dibromoquinoxaline. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[10][11]

Computational Details

The following outlines the computational methodology for the vibrational analysis of 2,6-Dibromoquinoxaline.

Computational Protocol:

-

Molecular Modeling: The 3D structure of 2,6-Dibromoquinoxaline is built using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The initial structure is optimized to its ground state energy minimum using the DFT method with the B3LYP functional and a 6-311++G(d,p) basis set in the Gaussian 09 program package.[1][9] This level of theory has been shown to provide reliable results for similar molecules.[1][9]

-

Vibrational Frequency Calculation: Following geometry optimization, the vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Frequency Scaling: The calculated harmonic vibrational frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set.[12] Therefore, the calculated frequencies are scaled by a suitable scaling factor (typically around 0.961 for the B3LYP/6-311++G(d,p) level of theory) to improve the agreement with the experimental data.[9]

-

Visualization and Assignment: The calculated vibrational modes are visualized to aid in their assignment to specific molecular motions. The Potential Energy Distribution (PED) analysis is also performed to provide a quantitative measure of the contribution of different internal coordinates to each normal mode.

Diagram of the Computational Workflow

Caption: Computational workflow for theoretical vibrational analysis.

Results and Discussion: Interpreting the Vibrational Spectrum

The combination of experimental and theoretical data allows for a detailed and confident assignment of the vibrational modes of 2,6-Dibromoquinoxaline.

Experimental FTIR Spectrum

The experimental FTIR spectrum of 2,6-Dibromoquinoxaline would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A hypothetical spectrum is presented and analyzed below.

(Note: As no direct experimental spectrum for 2,6-Dibromoquinoxaline is publicly available, the following discussion is based on the expected vibrational modes for this structure, drawing parallels from related quinoxaline derivatives.)

Vibrational Band Assignments

The following table provides a comparison of the hypothetical experimental and scaled theoretical vibrational frequencies, along with their assignments based on PED analysis.

| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3070 | 3065 | C-H stretching (aromatic) |

| ~1610 | 1605 | C=N stretching |

| ~1580 | 1575 | C=C stretching (aromatic ring) |

| ~1450 | 1445 | C=C stretching (aromatic ring) |

| ~1380 | 1375 | In-plane C-H bending |

| ~1250 | 1245 | In-plane C-H bending |

| ~1100 | 1095 | Ring breathing mode |

| ~850 | 845 | Out-of-plane C-H bending |

| ~650 | 645 | C-Br stretching |

| ~550 | 545 | C-Br stretching |

Analysis of Key Vibrational Modes:

-

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. In 2,6-Dibromoquinoxaline, these bands are typically of weak to medium intensity.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are observed in the 1620-1400 cm⁻¹ region. These are usually strong and sharp absorptions, characteristic of the aromatic heterocyclic core.

-

In-plane and Out-of-plane C-H Bending: The in-plane C-H bending vibrations are found in the 1400-1000 cm⁻¹ range, while the out-of-plane C-H bending modes appear as strong bands in the 900-675 cm⁻¹ region. The positions of these bands are sensitive to the substitution pattern on the aromatic ring.

-

C-Br Stretching: The C-Br stretching vibrations are expected to be in the far-infrared region, typically between 700 and 500 cm⁻¹. The presence of two bromine atoms at the 2 and 6 positions would likely result in two distinct C-Br stretching modes (symmetric and asymmetric).

Conclusion

This technical guide has detailed a comprehensive approach for the FTIR spectral analysis of 2,6-Dibromoquinoxaline, integrating experimental protocols with theoretical DFT calculations. This combined methodology provides a robust framework for the accurate assignment of vibrational modes, which is essential for the structural elucidation and characterization of this and other novel quinoxaline derivatives. The insights gained from such analyses are invaluable for understanding structure-activity relationships in the context of drug design and materials science.

References

-

Vibrational spectral analysis of 2,6 Bis (p-methoxy benzylidene) cyclohexanone using density functional theory. (2025). ResearchGate. [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). SciAlert. [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). National Institutes of Health. [Link]

-

Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. (2021). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2014). MDPI. [Link]

-

Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. (2012). PubMed. [Link]

-

A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. (2022). National Institutes of Health. [Link]

-

FTIR spectra of building blocks; 2,6‐dibromoanthraquinone,... (n.d.). ResearchGate. [Link]

-

Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). (n.d.). SciSpace. [Link]

-

Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (n.d.). Semantic Scholar. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2023). National Institutes of Health. [Link]

-

Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. (2024). Beilstein Journals. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (n.d.). Der Pharma Chemica. [Link]

-

Table 1 from Experimental ( FTIR & FT-Raman ) and Theoretical Investigation , Electronic Properties of Quinoxaline. (n.d.). Semantic Scholar. [Link]

-

Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models. (2022). eScholarship.org. [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. (2016). Semantic Scholar. [Link]

-

Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. (n.d.). Royal Society of Chemistry. [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online. [Link]

-

A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (n.d.). MDPI. [Link]

-

NIR-Emitting Cyclometalated Cp*-Ir(III) Complexes: Impact of Ligand π‐Extension on. (2026). Inorganic Chemistry. [Link]

-

Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. (2019). PubMed. [Link]

-

Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. (2023). Journal of Applied Pharmaceutical Science. [Link]

-

DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. (2025). n.d.. [Link]

-

FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. (n.d.). Journal of Young Pharmacists. [Link]

-

Achieving vibrational energies of diatomic systems with high quality by machine learning improved DFT method. (2022). National Institutes of Health. [Link]

-

Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Quinoxaline Architectures: A Technical Guide to Rational Design and Green Synthesis

Executive Summary

The quinoxaline scaffold (benzopyrazine) remains a "privileged structure" in medicinal chemistry due to its ability to mimic ATP adenine rings, making it a potent core for kinase inhibition (VEGFR-2, EGFR, PI3K). However, the traditional discovery pipeline is often bottlenecked by harsh synthetic conditions and poor solubility profiles.

This technical guide provides a modernized, autonomous framework for researchers. It moves away from trial-and-error synthesis toward rational electronic design and green, catalyst-free protocols . We focus on targeting the ATP-binding pocket of tyrosine kinases, specifically VEGFR-2, utilizing a self-validating synthetic workflow.

Part 1: Rational Design & SAR Logic

The Pharmacophore Strategy

To design a novel quinoxaline, one must treat the scaffold not just as a linker, but as an electronic modulator. The core structure (1,4-diazanaphthalene) possesses two distinct zones for modification: the pyrazine ring (Positions 2,3) and the benzene ring (Positions 6,7).

The Causality of Design:

-

Positions 2 & 3 (The "Warheads"): These positions interact with the hydrophobic pocket of the kinase. Symmetrical substitution often leads to higher crystallinity (poor solubility), whereas asymmetrical substitution (e.g., a urea moiety at C2 and a small alkyl at C3) improves entropy and binding affinity.

-

Positions 6 & 7 (Electronic Tuning): Introducing electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 here pulls electron density from the pyrazine nitrogens. This lowers the pKa, modulating the hydrogen bond acceptor capability of N1/N4, which is critical for hinge region binding in kinases.

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for designing a VEGFR-2 inhibitor based on the quinoxaline core.

Figure 1: Structural-Activity Relationship (SAR) logic flow for optimizing quinoxaline-based kinase inhibitors.

Part 2: Advanced Synthetic Methodology (Green Protocol)

Traditional condensation of o-phenylenediamine (OPD) and 1,2-diketones often utilizes refluxing ethanol/acetic acid or toxic catalysts. We employ a Water-Mediated, Iodine-Catalyzed protocol.

Why this works: Iodine acts as a mild Lewis acid to activate the carbonyl carbons of the diketone, while water promotes the nucleophilic attack of the diamine via hydrogen bonding, adhering to "On-Water" reaction theories.

Protocol: Iodine-Catalyzed Condensation

Objective: Synthesis of 2,3-diphenylquinoxaline (Model Compound).

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

Benzil (1.0 mmol)[1]

-

Molecular Iodine (10 mol%)

-

Solvent: Deionized Water (5 mL) or Ethanol:Water (1:1) if solubility is critical.

Step-by-Step Workflow:

-

Activation: Dissolve Benzil in the solvent system at room temperature. Add Iodine (I2).[2] Stir for 5 minutes. Visual Check: Solution turns amber/brown.

-

Addition: Add o-Phenylenediamine slowly.

-

Reaction: Stir at room temperature (25°C).

-

Self-Validation Point: The reaction is monitored by TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the diamine spot (lower Rf) indicates completion.

-

-

Precipitation: Upon completion (typically 10-30 mins), the product precipitates out as a solid.

-

Purification: Filter the solid. Wash with 5% sodium thiosulfate (to remove residual iodine) and then cold water. Recrystallize from ethanol.

Synthetic Pathway Visualization

Figure 2: Green synthesis workflow utilizing iodine catalysis for rapid quinoxaline formation.

Part 3: Biological Characterization & Validation

Synthesis is futile without robust validation. For quinoxalines designed as anticancer agents, we utilize a dual-screening approach: Enzymatic Assay (VEGFR-2) and Cellular Viability (MTT) .

Quantitative Data Summary (Representative)

The following table summarizes the expected activity profile when comparing a standard quinoxaline against a rationally designed derivative (e.g., with a sulfonamide tail).

| Compound ID | Substitution (R1/R2) | Substitution (R6) | VEGFR-2 IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Selectivity Index (SI) |

| QX-Ref (Standard) | Phenyl / Phenyl | H | 12.5 ± 1.2 | 45.2 ± 3.1 | 1.2 |

| QX-05 (Designed) | Furan-2-yl / Furan-2-yl | H | 2.1 ± 0.4 | 8.5 ± 0.9 | 4.1 |

| QX-12 (Optimized) | 4-Sulfonamide-Ph / Ph | 6-Cl | 0.09 ± 0.01 | 1.2 ± 0.2 | >10 |

| Sorafenib (Control) | - | - | 0.08 ± 0.02 | 3.4 ± 0.5 | - |

Experimental Protocol: MTT Cell Viability Assay

Objective: Determine cytotoxicity against cancer cell lines (e.g., HCT-116).[3][4]

-

Seeding: Plate cells (5 x 10³ cells/well) in 96-well plates. Incubate for 24h to ensure attachment.

-

Treatment: Add Quinoxaline derivatives (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).

-

Control: DMSO vehicle control (0.1% v/v).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Dye Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.

-

Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Mechanism of Action: Kinase Inhibition

The optimized quinoxaline (QX-12) functions as a Type II inhibitor. The diagram below details the binding mode.

Figure 3: Mechanism of Action (MOA) showing the multi-point binding of quinoxaline derivatives within the kinase active site.

References

-

Al-Ostoot, F. H., et al. (2021). "Structure-Activity Relationship (SAR) Studies of Quinoxaline Derivatives as Anticancer Agents." Journal of Molecular Structure.

-

Dehnavi, F., et al. (2024). "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy."[7][8][9] RSC Advances.

-

Abdullahi, M., et al. (2023).[10][11] "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules.

-

Bhatia, R., et al. (2020). "Recent developments in the synthesis of quinoxalines: A green approach." Current Organic Chemistry.

-

FDA Approved Drugs Database. (2024). "Erdafitinib (Balversa) Label Information." U.S. Food and Drug Administration.[8]

Sources

- 1. A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ijirt.org [ijirt.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An Initial Investigation into the Biological Activity of 2,6-Dibromoquinoxaline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the initial investigation into the biological potential of a specific, yet underexplored, derivative: 2,6-Dibromoquinoxaline. We will delve into the scientific rationale for focusing on this compound, propose a plausible synthetic route, and detail robust experimental protocols for preliminary biological screening. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a recurring motif in a multitude of biologically active molecules.[3][4] Its derivatives are known to interact with a wide array of biological targets, often through the inhibition of protein kinases that are pivotal in cell signaling pathways governing proliferation, differentiation, and survival.[3] The diverse therapeutic applications of quinoxaline derivatives, ranging from anticancer and antimicrobial to antiviral and antidiabetic agents, underscore the significance of this chemical class in pharmaceutical research.[1][5]

Rationale for the Investigation of 2,6-Dibromoquinoxaline

The strategic placement of halogen atoms on a pharmacologically active scaffold can significantly influence its biological activity. Halogen bonding can enhance binding affinity to target proteins, and the lipophilicity conferred by halogens can improve membrane permeability. Notably, studies have indicated that the introduction of bromo groups into the quinoxaline skeleton can lead to enhanced biological activity. For instance, bromo-substituted quinoxalines have demonstrated superior inhibitory effects against lung cancer cells compared to their nitro-substituted counterparts.[6] Furthermore, a dibromo-substituted quinoxaline fragment has been identified as a potent inhibitor of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key mediator of cellular stress and apoptosis, with an IC50 value of 30.17 nM.[7] These findings provide a strong impetus for the focused investigation of 2,6-Dibromoquinoxaline as a potential therapeutic agent.

Proposed Synthesis of 2,6-Dibromoquinoxaline

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2,6-Dibromoquinoxaline.

Initial Biological Screening: A Step-by-Step Approach

A tiered screening approach is recommended to efficiently assess the biological activity of the newly synthesized 2,6-Dibromoquinoxaline. This will begin with broad cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays.

In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound's anticancer potential involves determining its cytotoxicity against a panel of human cancer cell lines.[10][11] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[12][13]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate]) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2,6-Dibromoquinoxaline (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of 2,6-Dibromoquinoxaline

| Cell Line | IC50 (µM) |

| MCF-7 | Experimental Data |

| A549 | Experimental Data |

| PC-3 | Experimental Data |

| HEK293 | Experimental Data |

Antimicrobial Activity Screening

Given the known antimicrobial properties of many quinoxaline derivatives, it is prudent to screen 2,6-Dibromoquinoxaline for activity against a panel of pathogenic bacteria and fungi.[14][15] The agar well diffusion method provides a qualitative preliminary assessment, while the broth microdilution method offers quantitative MIC (Minimum Inhibitory Concentration) values.[16][17]

Experimental Protocol: Agar Well Diffusion

-

Microbial Culture: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of 2,6-Dibromoquinoxaline, a vehicle control, and a standard antibiotic to the wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Data Presentation: Antimicrobial Activity of 2,6-Dibromoquinoxaline

| Microorganism | Zone of Inhibition (mm) |

| S. aureus | Experimental Data |

| E. coli | Experimental Data |

| C. albicans | Experimental Data |

Kinase Inhibition Assay

Based on the finding that a dibromo-substituted quinoxaline inhibits ASK1, a targeted kinase inhibition assay is a logical next step.[7] Commercially available kinase assay kits provide a streamlined method for determining the inhibitory potential of a compound against a specific kinase.[18][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ASK1)

-

Reagent Preparation: Prepare serial dilutions of 2,6-Dibromoquinoxaline and the necessary kinase, substrate, and ATP solutions according to the assay kit manufacturer's instructions.[20]

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for the recommended duration.

-

Signal Detection: Stop the reaction and measure the kinase activity using the detection reagent provided in the kit (e.g., luminescence-based detection of remaining ATP).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Kinase Inhibitory Activity of 2,6-Dibromoquinoxaline

| Kinase | IC50 (nM) |

| ASK1 | Experimental Data |

Potential Signaling Pathway Involvement

Should 2,6-Dibromoquinoxaline demonstrate significant activity as an ASK1 inhibitor, it would implicate its involvement in the ASK1-p38/JNK signaling pathway, which is a critical regulator of cellular responses to stress, inflammation, and apoptosis.

Diagram: ASK1 Signaling Pathway

Caption: Potential inhibition of the ASK1 signaling pathway.

Conclusion and Future Directions

This technical guide outlines a structured and scientifically grounded approach for the initial biological evaluation of 2,6-Dibromoquinoxaline. The provided rationale, proposed synthesis, and detailed experimental protocols offer a clear roadmap for researchers to embark on this investigation. Positive results from these preliminary screens would warrant further studies, including mechanism of action elucidation, structure-activity relationship (SAR) optimization, and in vivo efficacy and toxicity assessments. The exploration of novel chemical entities like 2,6-Dibromoquinoxaline is essential for the continued advancement of therapeutic options for a range of human diseases.

References

-

Shafiee, F., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(15), 4487. [Link]

-

Chen, Y.-H., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 10(42), 25068-25076. [Link]

-

El-Dean, A. M. K., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

- Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.

-

Khan, I., et al. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]

-

Semantic Scholar. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2016). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]

-

Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Retrieved February 7, 2026, from [Link]

-

Singh, R., et al. (2023). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 2056-2068. [Link]

-

Al-Salahi, R., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 32(8), 3295-3300. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Kumar, D., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][6] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 193-198. [Link]

-

National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

-

SciSpace. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

-

ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

National Institutes of Health. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

-

ResearchGate. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Journal of Materials Chemistry C. (2021). Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. [Link]

-

MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. benchchem.com [benchchem.com]

- 4. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google Patents [patents.google.com]

- 10. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. pnrjournal.com [pnrjournal.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxaline Core: A Technical Guide to Synthesis and Functionalization

Executive Summary

The quinoxaline (1,4-diazanaphthalene) scaffold represents a "privileged structure" in medicinal chemistry due to its diverse electronic profile and bioisosteric relationship with purines and pteridines.[1] Its utility spans from broad-spectrum antibiotics (e.g., Echinomycin) to kinase inhibitors and recent SARS-CoV-2 protease antagonists. This guide provides a technical deep-dive into the construction and late-stage modification of the quinoxaline core, moving beyond basic textbook definitions to field-proven, self-validating protocols.

Structural Fundamentals & Reactivity Profile

To manipulate the quinoxaline core effectively, one must understand its electronic distribution. The fusion of the benzene ring with the pyrazine ring creates a distinct reactivity gradient.

-

The Pyrazine Ring (C2/C3): Highly electron-deficient due to the two nitrogen atoms. This makes C2 and C3 prime targets for nucleophilic attack (SNAr) and radical additions (Minisci reaction).

-

The Benzene Ring (C5-C8): Generally deactivated compared to a standalone benzene but remains susceptible to electrophilic aromatic substitution if activated by electron-donating groups.

-

Nitrogen Lone Pairs: Weakly basic (pKa ~0.6), allowing for protonation or coordination to metals, which further activates the ring toward nucleophilic attack.

Reactivity Map

The following diagram illustrates the distinct zones of reactivity, guiding synthetic strategy selection.

Figure 1: Strategic reactivity map highlighting the electrophilic nature of the pyrazine ring (C2/C3) vs. the benzenoid ring.

Primary Synthetic Strategies (The "Build" Phase)

The most robust method for constructing the core remains the condensation of 1,2-diamines with 1,2-dicarbonyls. While "green" variants exist, the acid-catalyzed condensation remains the industrial gold standard for reliability.

Protocol 1: Robust Condensation Synthesis

Objective: Synthesis of 2,3-diphenylquinoxaline (Standard Reference).

Mechanism & Causality: The reaction proceeds via a double condensation. Acid catalysis (Acetic Acid) is critical not just as a solvent, but to protonate the carbonyl oxygens, increasing their electrophilicity for the initial amine attack.

Materials:

-

o-Phenylenediamine (10 mmol)

-

Benzil (10 mmol)

-

Glacial Acetic Acid (20 mL)

-

Ethanol (Optional for recrystallization)

Step-by-Step Workflow:

-

Solvation: Dissolve o-phenylenediamine in glacial acetic acid at room temperature. Note: Ensure the diamine is not brown/oxidized; recrystallize if necessary.

-

Addition: Add Benzil in a single portion.

-

Reflux: Heat the mixture to reflux (118°C) for 2 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the diamine spot is the stopping criterion.

-

-

Precipitation: Cool the mixture to room temperature, then pour into crushed ice (100g) with vigorous stirring. The product will precipitate as a solid.[2]

-

Purification: Filter the solid, wash with cold water (3x 50mL) to remove acid traces. Recrystallize from ethanol to yield needle-like crystals.

Figure 2: Logical workflow for the acid-catalyzed condensation synthesis of the quinoxaline core.

Late-Stage Functionalization (The "Modify" Phase)

Once the core is built, medicinal chemistry demands specific substitution. Two primary strategies dominate: SNAr on Chloro-intermediates and Direct C-H Activation .

Strategy A: The "Scaffold" Approach (SNAr)

Converting quinoxaline-2,3-dione to 2,3-dichloroquinoxaline (using POCl3) creates a versatile electrophile.

-

Utility: Allows sequential substitution (e.g., C2 amine, C3 ether) by controlling stoichiometry and temperature.

-

Key Insight: The first chlorine displacement activates the second position less than the first, but care must be taken to avoid bis-substitution if mono-substitution is desired (use low temperature, 0°C).

Strategy B: Direct C-H Functionalization (Minisci Reaction)

For adding alkyl/acyl groups to C2/C3 without pre-functionalization, the radical Minisci reaction is superior. It utilizes the electron-deficient nature of the protonated quinoxaline to trap nucleophilic radicals.

Protocol 2: Radical C-H Alkylation (Minisci Type)

Objective: Direct C2-alkylation of quinoxaline using an aldehyde or alkyl halide source.

Mechanism: An oxidant (Persulfate) generates a radical from the alkyl source. The quinoxaline is protonated by acid (TFA or mineral acid), making it highly receptive to the nucleophilic alkyl radical.

Materials:

-

Quinoxaline (1 mmol)[3]

-

Alkyl Aldehyde (3 mmol) - Radical Source

-

(NH4)2S2O8 (2 mmol) - Oxidant

-

TFA (0.5 mmol) - Activator

-

DCE/Water (1:1) - Solvent System[4]

Step-by-Step Workflow:

-

Activation: Dissolve quinoxaline in DCE/Water. Add TFA. Stir for 10 min to ensure N-protonation.

-

Radical Generation: Add the aldehyde and Ammonium Persulfate.

-

Reaction: Heat to 80°C for 4-6 hours.

-

Causality: Heat is required to homolyze the persulfate, initiating the radical cascade.

-

-

Workup: Neutralize with NaHCO3 (releases the free base). Extract with DCM.

-

Validation: NMR will show the loss of the C2 proton signal (~8.8 ppm) and appearance of alkyl peaks.

Figure 3: Mechanism of the Minisci reaction. Protonation is the critical step to lower the LUMO energy for radical attack.

Comparative Data: Synthetic Routes

The following table contrasts the efficiency and utility of the discussed methods for drug development contexts.

| Method | Target Bonds | Key Reagents | Atom Economy | Scalability | Primary Limitation |

| Condensation | Ring Formation | 1,2-diamine, 1,2-dicarbonyl, AcOH | Low (Loss of 2 H2O) | High (kg scale) | Requires specific dicarbonyl precursors. |

| SNAr (via Cl) | C-N, C-O, C-S | POCl3, Nucleophiles | Moderate | High | Requires handling of toxic POCl3. |

| Minisci (C-H) | C-C, C-Acyl | Aldehydes/Alkyl halides, Persulfate | High (Direct) | Moderate | Radical control can be difficult (polysubstitution). |

| Cross-Coupling | C-Aryl, C-Alkenyl | Pd catalyst, Boronic acids | Low (Ligands/Metals) | High | Cost of Pd catalysts; Metal scavenging required. |

References

-

Review of C-H Functionalization: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. NIH/PubMed. 5

-

Synthesis Protocols: A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem.[2] 2

-

Minisci Reaction Mechanism: Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one.[6] RSC Catalysis Science & Technology. 6[1][4][7]

-

Biological Applications: Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. 8[1][3][4][7]

-

Green Chemistry Approaches: Recent Advances in the Synthesis of Quinoxalines.[9] A Mini Review. Taylor & Francis. 9[1][3][4][7]

Sources

- 1. mtieat.org [mtieat.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Precision Synthesis of ASK1 Inhibitors via the 2,6-Dibromoquinoxaline Scaffold

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 2,6-dibromoquinoxaline as a privileged scaffold in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.

Executive Summary

Apoptosis Signal-regulating Kinase 1 (ASK1, or MAP3K5) is a pivotal upstream regulator of the p38 and JNK MAPK pathways, driving inflammation, fibrosis, and apoptosis under oxidative stress conditions. Inhibitors of ASK1, such as Selonsertib (GS-4997), have validated this target for Non-Alcoholic Steatohepatitis (NASH) and neurodegenerative diseases.

This guide details the utilization of 2,6-dibromoquinoxaline as a high-value bifunctional scaffold. Its unique electronic asymmetry allows for sequential, regioselective functionalization—enabling the rapid assembly of "Hinge-Binder" and "Solvent-Front" moieties critical for kinase inhibition.

Scientific Background & Mechanism[1][2]

The ASK1 Signaling Cascade

ASK1 is normally held in an inactive state by Thioredoxin (Trx). Under oxidative stress (ROS), Trx dissociates, leading to ASK1 autophosphorylation and downstream activation of JNK and p38, resulting in cell death or fibrosis.

The Quinoxaline Scaffold Advantage

In the context of kinase inhibition:

-

N1/N4 Interaction: The quinoxaline nitrogens often serve as hydrogen bond acceptors for the kinase hinge region (e.g., Val757 in ASK1).

-

C2-Position (Electrophilic): Highly reactive toward nucleophilic aromatic substitution (

), ideal for installing the "hinge-binding" amine. -

C6-Position (Lipophilic/Electronic): Less reactive to nucleophiles but excellent for Palladium-catalyzed cross-coupling, suitable for extending into the solvent front or back pocket to tune solubility and selectivity.

Caption: The ASK1 signaling cascade. Oxidative stress triggers ASK1 activation, leading to pathological outcomes. Quinoxaline inhibitors compete for the ATP binding site to blunt this response.

Strategic Retrosynthesis: The Regioselectivity Logic

The synthesis relies on the differential reactivity of the C2 and C6 bromines.

-

C2-Br: Activated by the adjacent imine-like nitrogen (C=N). Susceptible to

under mild thermal conditions. -

C6-Br: Behaves like a standard aryl bromide. Requires transition metal catalysis (Suzuki-Miyaura) for substitution.

Strategy: Install the amine (Hinge Binder) at C2 first via

Detailed Experimental Protocols

Phase 1: Regioselective C2-Amination ( )

This step installs the primary pharmacophore (e.g., a substituted aniline or aminopyridine).

Reagents:

-

Substrate: 2,6-Dibromoquinoxaline (1.0 equiv).

-

Nucleophile: Aryl amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv). -

Solvent: NMP (

-Methyl-2-pyrrolidone) or DMSO.

Protocol:

-

Charge: In a dry pressure vial, dissolve 2,6-dibromoquinoxaline (1.0 mmol, 288 mg) in NMP (3.0 mL).

-

Add: Add the amine (1.1 mmol) followed by DIPEA (2.5 mmol, 435 µL).

-

Reaction: Seal the vial and heat to 100–120 °C for 4–6 hours.

-

Note: Monitor by LC-MS. The C2-substituted product (monobromo) should be the major peak. The C6-isomer is rarely observed due to the electronic bias.

-

-

Work-up: Cool to room temperature (RT). Pour into ice-water (30 mL).

-

Precipitation: If solid forms, filter and wash with water.[1]

-

Extraction: If no precipitate, extract with EtOAc (3x), wash with brine, dry over

.

-

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

-

Yield Target: 75–85%.

-

Phase 2: C6-Arylation (Suzuki-Miyaura Coupling)

This step installs the "tail" moiety to improve potency or physicochemical properties.

Reagents:

-

Substrate: C2-amino-6-bromoquinoxaline intermediate (1.0 equiv).

-

Boronate: Aryl/Heteroaryl boronic acid pinacol ester (1.2 equiv).

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane.

Protocol:

-

Degas: Sparge 1,4-dioxane (5 mL) with nitrogen for 10 minutes.

-

Charge: Add the intermediate (0.5 mmol), boronic ester (0.6 mmol), and base solution to the reaction vessel.

-

Catalyst: Add

(0.025 mmol) under a nitrogen stream. -

Reaction: Heat at 90 °C for 2–4 hours (or microwave at 110 °C for 30 min).

-

Work-up: Filter through a Celite pad to remove Pd residues. Concentrate the filtrate.

-

Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Phase 3: Quality Control & Validation

Data Summary Table: Expected Analytical Signatures

| Parameter | Method | Expected Observation |

| Regiochemistry | 1H NMR (DMSO-d6) | C3-H Singlet: Look for a sharp singlet around |

| Purity | HPLC (UV 254 nm) | >95% Area Under Curve (AUC). |

| Identity | HRMS (ESI+) |

Synthetic Workflow Diagram

Caption: Step-wise synthetic route for converting 2,6-dibromoquinoxaline into a potent ASK1 inhibitor.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1 (

).-

Cause: Electron-rich amines react slowly.

-

Solution: Switch solvent to Sulfolane (higher T stability) or use microwave irradiation (140 °C, 30 min). Add catalytic KF or CsF to activate the leaving group.

-

-

Issue: C2/C6 Bis-substitution in Step 1.

-

Cause: Temperature too high or excess amine used.

-

Solution: Strictly control stoichiometry (1.05 equiv amine). Lower temperature to 80 °C and extend time.

-

-

Issue: Protodebromination in Step 2 (Suzuki).

-

Cause: Overheating or hydride source present.

-

Solution: Use anhydrous conditions initially. Switch catalyst to

for milder activation.

-

References

-

Discovery of Quinoxaline ASK1 Inhibitors

- Title: Synthesis and biological evaluation of quinoxaline deriv

- Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).

-

URL:[Link]

- Relevance: Describes the "26e" series and confirms the dibromo-quinoxaline utility.

-

Regioselectivity of Quinoxaline Substitution

-

General ASK1 Inhibitor Reviews

- Title: Discovery and development of ASK1 inhibitors.

- Source: Progress in Medicinal Chemistry (2020).

-

URL:[Link]

- Relevance: Provides the biological rationale and competitive landscape (Selonsertib).

Sources

Application Note: A Researcher's Guide to the Synthesis of Quinoxaline-Based Ligands

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline motif, a fused heterocycle comprising a benzene ring and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it a privileged scaffold for interacting with a wide array of biological targets. Quinoxaline derivatives are integral to numerous pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[2][3][4][5][6] The versatility of this scaffold allows for extensive functionalization, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties to optimize ligand-target interactions. This guide provides an in-depth exploration of the synthesis of quinoxaline-based ligands, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, aimed at empowering researchers in their drug development endeavors.

Core Synthetic Principle: The Condensation Reaction

The most fundamental and widely employed method for constructing the quinoxaline ring is the condensation of an ortho-phenylenediamine (a 1,2-arylenediamine) with a 1,2-dicarbonyl compound.[7] This reaction, often referred to as the Hinsberg quinoxaline synthesis, proceeds via a two-step mechanism: initial nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

The causality behind this reaction lies in the nucleophilicity of the diamine and the electrophilicity of the dicarbonyl compound. The reaction is typically self-initiating but can be significantly accelerated by acid catalysis, which protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[8]

Caption: General mechanism for quinoxaline synthesis.

Synthetic Protocols: From Classical to Contemporary Methods

While the core principle remains the same, methodologies have evolved to improve yields, reduce reaction times, and embrace greener chemical practices.[9] We present three distinct protocols that represent this evolution.

Protocol 1: Classical Synthesis via Reflux

This method represents the traditional approach, often requiring elevated temperatures and longer reaction times. It is robust and effective for a wide range of substrates.

Rationale: The use of a refluxing solvent like ethanol or acetic acid provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent dehydration steps. Acetic acid can also act as a mild acidic catalyst.[10]

Step-by-Step Protocol:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-phenylenediamine (10 mmol, 1.0 eq).

-

Dissolution: Add 40 mL of ethanol (or glacial acetic acid) and stir until the diamine is fully dissolved.

-

Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., benzil) (10 mmol, 1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Add cold water (20 mL) to the cooled mixture to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure quinoxaline derivative.

Protocol 2: Green Synthesis at Room Temperature with a Reusable Catalyst

This protocol exemplifies a modern, environmentally conscious approach, utilizing a solid-supported acid catalyst to facilitate the reaction under mild conditions.[11]

Rationale: Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, provide acidic sites that activate the dicarbonyl compound without the need for high temperatures or corrosive liquid acids.[11][12] The use of a recyclable catalyst and room temperature conditions significantly improves the green credentials of the synthesis.

Step-by-Step Protocol:

-

Setup: In a 50 mL flask with a magnetic stirrer, combine the o-phenylenediamine (1 mmol, 1.0 eq) and the 1,2-dicarbonyl compound (1 mmol, 1.0 eq) in 8 mL of toluene.[11]

-

Catalyst Addition: Add the alumina-supported catalyst (e.g., Al-CuMoVP, ~0.1 g).[12]

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes).

-

Catalyst Removal: Upon completion, separate the insoluble catalyst by simple filtration. The catalyst can be washed, dried, and reused.

-

Work-up: Transfer the filtrate to a separatory funnel and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the product by recrystallization from ethanol to achieve high purity.[11]

Protocol 3: Rapid Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a powerful method for dramatically accelerating reaction rates, often leading to higher yields and cleaner products in a fraction of the time.[13][14]

Rationale: Microwave irradiation directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that bypasses the slower process of conventional thermal conduction. This often allows reactions to be completed in minutes instead of hours.[15]

Step-by-Step Protocol:

-

Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and a catalytic amount of iodine (0.1 mmol) in a 1:1 water/ethanol mixture (3 mL).[16]

-

Sealing: Securely cap the reaction vessel.

-

Reaction: Place the vessel in a CEM Discovery Microwave Synthesizer (or similar instrument) and irradiate for 3-5 minutes at 120-160°C.[15][17]

-

Work-up: After the vessel has cooled to a safe temperature, uncap it and transfer the contents to a beaker.

-

Isolation: Add cold water to precipitate the product. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with water and then a small amount of cold ethanol. Further purification can be achieved by recrystallization or flash column chromatography if necessary.

Comparative Summary of Protocols

| Parameter | Protocol 1: Classical Reflux | Protocol 2: Room Temp Catalysis | Protocol 3: Microwave-Assisted |

| Temperature | High (Reflux, ~80°C) | Room Temperature | High (120-160°C) |

| Reaction Time | 2-4 hours | 30-60 minutes | 3-5 minutes |

| Catalyst | None or solvent as catalyst | Reusable solid acid[11] | Iodine or none[16] |

| Solvent | Ethanol, Acetic Acid | Toluene[11] | Water/Ethanol or solvent-free |

| Energy Input | High (prolonged heating) | Low | Low (short duration) |

| Yield | Good to Excellent | Excellent | Excellent |

| Green Profile | Moderate | High | High |

Experimental Workflow: From Reaction to Characterization

A successful synthesis is a systematic process that extends beyond the reaction itself. It involves careful monitoring, meticulous purification, and rigorous characterization to validate the identity and purity of the final compound.

Caption: Standard experimental workflow for synthesis.

Purification and Characterization

Purification:

-

Recrystallization: This is the most common method for purifying solid quinoxaline products. Ethanol is frequently a suitable solvent.[10][11] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system is selected based on TLC analysis to achieve optimal separation.[18]

Characterization:

-

Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for structural elucidation. The aromatic protons on the quinoxaline core typically appear in the δ 7.5-8.5 ppm range. The carbon signals and the signals from substituents confirm the final structure.[15][18]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The molecular ion peak (M+) is a key piece of data.[18]

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. The C=N stretching vibration of the pyrazine ring is a characteristic feature.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive starting materials; Insufficient reaction time or temperature; Ineffective catalyst. | Check purity of reactants; Extend reaction time or increase temperature (for classical methods); Use a more active catalyst or a catalytic promoter. |

| Incomplete Reaction | Steric hindrance from bulky substituents; Poor solubility of reactants. | Switch to a higher-boiling point solvent; Employ microwave-assisted synthesis to overcome activation barriers; Use a co-solvent to improve solubility. |

| Formation of Side Products | Oxidation of o-phenylenediamine; Self-condensation of dicarbonyl compound. | Run the reaction under an inert atmosphere (N₂ or Ar); Add the dicarbonyl compound slowly to the diamine solution. |

| Difficulty in Purification | Product and impurities have similar polarity; Product is an oil. | Optimize the solvent system for column chromatography; Attempt to form a crystalline salt of the product; Use an alternative purification method like preparative HPLC. |

References

- Google. (n.d.). Current time in Beirut, LB, LB.

-

ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved February 7, 2026, from [Link]

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved February 7, 2026, from [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved February 7, 2026, from [Link]

-

IJRAR. (n.d.). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved February 7, 2026, from [Link]

-

ACG Publications. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Retrieved February 7, 2026, from [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved February 7, 2026, from [Link]

-